{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine
Description
The compound {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine is a fluorinated secondary amine featuring a pyrazole core substituted with a 2-fluoroethyl group at the 1-position and a methylene-linked 3-fluorobenzylamine at the 5-position. Its molecular formula is C₁₂H₁₄F₂N₃, with a molecular weight of 238.26 g/mol. Fluorine atoms are strategically placed to modulate electronic properties, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical applications such as kinase inhibition or CNS-targeting agents .
Properties
Molecular Formula |
C13H15F2N3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c14-5-7-18-13(4-6-17-18)10-16-9-11-2-1-3-12(15)8-11/h1-4,6,8,16H,5,7,9-10H2 |
InChI Key |
KADPHFGQUTUIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Fluorophenylmethylamine Moiety: This step involves the reaction of the pyrazole intermediate with a fluorophenylmethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease mechanisms .
- Enzyme Inhibition : Studies indicate that compounds similar to this one can inhibit specific kinases and enzymes that are critical in cancer pathways, leading to reduced tumor growth .
2. Material Science
- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers. These materials have applications in electronics and optoelectronics .
3. Biological Studies
- Cellular Pathways : It serves as a probe in biological studies to investigate cellular pathways. Its ability to bind to specific molecular targets makes it useful for studying signal transduction processes .
Case Studies and Research Findings
Research on related pyrazole compounds highlights their diverse applications:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of inflammatory markers such as TNF-α at specific concentrations, indicating strong anti-inflammatory potential .
- Antimicrobial Properties : Compounds similar to this compound were tested against various pathogens, showing significant antimicrobial activity compared to standard drugs .
- Antitumor Effects : Research has indicated that some pyrazoles can effectively inhibit tumor growth, suggesting that derivatives like this compound may also possess anticancer properties .
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and inferred pharmacological properties:
Impact of Substituents on Physicochemical and Pharmacological Properties
Fluorine Positioning on the Phenyl Ring
- 3-Fluorophenyl vs. 4-Fluorophenyl: The target compound’s 3-fluorophenyl group (meta position) creates distinct electronic and steric effects compared to the 4-fluorophenyl (para) analog in .
- Trifluoromethyl Groups : Compounds like methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine () exhibit enhanced metabolic stability due to the strong electron-withdrawing nature of CF₃, though this may compromise aqueous solubility .
Fluorinated Alkyl Chains
- The 2-fluoroethyl group in the target compound introduces moderate lipophilicity (logP ~2.5–3.0, estimated) compared to non-fluorinated chains (e.g., propyl in ). Fluorination typically reduces oxidative metabolism, prolonging half-life .
- Ethyl vs.
Cytotoxicity and Binding Data
- The 4-fluorophenyl analog in demonstrated cytotoxicity (IC₅₀: 172 μM), suggesting fluorophenyl positioning influences cellular activity. The target compound’s 3-fluorophenyl group could alter this profile, though direct data are unavailable .
Biological Activity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. Pyrazoles often exhibit a wide range of biological activities due to their ability to interact with various biological targets. The specific structural characteristics of this compound include:
- Pyrazole moiety : Contributes to the compound's reactivity and biological interactions.
- Fluoroalkyl substituents : Enhance lipophilicity and may improve bioavailability.
Biological Activity Overview
The biological activities of pyrazole derivatives are extensive, including antiviral, anticancer, anti-inflammatory, and antibacterial properties. The following sections detail specific findings related to the compound .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives against various viruses, including the Japanese encephalitis virus (JEV). For instance:
- In vitro studies : Compounds similar to the target compound showed over 70% inhibition of JEV replication in neuronal cells. Specifically, derivatives demonstrated significant reductions in JEV mRNA levels in both spleen and brain tissues, indicating effective viral suppression mechanisms .
- Mechanism of action : The compounds were found to modulate oxidative stress responses by upregulating proteins such as NQO1 and HO-1, suggesting a protective role against viral-induced cytotoxicity .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been extensively studied:
- Inhibitory effects on cancer cell lines : Compounds with similar structures exhibited potent inhibitory activity against various cancer cell lines. For example, some analogs showed enhanced activity against epidermoid carcinoma cells compared to standard chemotherapeutics like doxorubicin .
- Target interactions : Molecular docking studies revealed that certain pyrazole derivatives could effectively bind to the active sites of key receptors such as VEGFR2 and FGFR1, which are critical in tumor angiogenesis and growth .
Comparative Biological Activity Table
The following table summarizes the biological activities observed in various studies for pyrazole derivatives related to the target compound:
| Compound Name | Biological Activity | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Compound 1b | Antiviral | >70% inhibition of JEV | Upregulates NQO1 and HO-1 |
| Compound 2b | Anticancer | IC50 < 10 µM (HEP2) | Inhibits VEGFR2 and FGFR1 |
| Compound 5 | Anti-inflammatory | IC50 = 0.08–12.07 mM | Inhibits tubulin polymerization |
Study on Antiviral Efficacy
A study focusing on fluoro-substituted pyrazoles demonstrated that compounds similar to our target showed promising antiviral activity against JEV. Mice treated with these compounds exhibited no noticeable toxicity at doses up to 100 mg/kg/day, indicating a favorable safety profile alongside efficacy .
Study on Anticancer Potential
Research involving molecular docking simulations revealed that certain pyrazole derivatives could effectively inhibit key signaling pathways involved in cancer progression. The study emphasized the potential of these compounds as selective inhibitors for cancer treatment, particularly targeting FGFRs which are often implicated in malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
